c-Myc inhibitor 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H31N5O2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[4-[3-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-1,2-oxazol-5-yl]phenyl]morpholine |
InChI |
InChI=1S/C27H31N5O2/c1-4-12-30(13-5-1)14-15-32-25-7-3-2-6-23(25)28-27(32)24-20-26(34-29-24)21-8-10-22(11-9-21)31-16-18-33-19-17-31/h2-3,6-11,20H,1,4-5,12-19H2 |
InChI Key |
XGNDERMKDHJOOK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Target of c-Myc Inhibitor 15: A Technical Guide to a Prototypical c-Myc Inhibitor
A Note on "c-Myc Inhibitor 15" : Extensive literature searches did not identify a widely recognized or commercially available compound specifically designated as "this compound." This nomenclature likely refers to an internal compound number from a specific research study or chemical library that is not broadly indexed. Therefore, this guide will focus on a well-characterized and frequently cited c-Myc inhibitor, 10058-F4 , as a representative example to provide the in-depth technical information requested. The principles and methodologies described herein are broadly applicable to the study of other direct inhibitors of the c-Myc oncoprotein.
Introduction: c-Myc as a Therapeutic Target
The c-Myc protein is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2][3] It belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of proteins.[4][5] For its transcriptional activity, c-Myc must form a heterodimer with its obligate partner, Max (Myc-associated factor X).[2][4][5] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, thereby activating their transcription.[1][4]
Dysregulation of c-Myc expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[2][6][7] The intrinsically disordered nature of the c-Myc protein has historically rendered it "undruggable" by traditional small-molecule approaches.[5] However, significant progress has been made in developing direct inhibitors that disrupt the crucial c-Myc/Max protein-protein interaction.[4][7][8]
Molecular Target of the c-Myc Inhibitor 10058-F4
The primary molecular target of the small-molecule inhibitor 10058-F4 is the c-Myc protein itself. Specifically, 10058-F4 targets the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of c-Myc.[8][9] This domain is essential for the heterodimerization of c-Myc with Max.[4][5]
By binding to the bHLH-LZ domain of the c-Myc monomer, 10058-F4 induces a conformational change that prevents its association with Max.[8] This disruption of the c-Myc/Max heterodimerization is the key mechanism of action, as the c-Myc monomer alone is unable to bind to DNA and activate transcription effectively.[3] Consequently, the expression of c-Myc target genes involved in cell proliferation and survival is downregulated, leading to an anti-cancer effect.[4][6]
Quantitative Data for c-Myc Inhibitor 10058-F4
The following table summarizes key quantitative data for the c-Myc inhibitor 10058-F4 from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 49.0 µM | HL60 (Human promyelocytic leukemia) | |
| IC50 | 82.8 µM | A549 (Human lung cancer) | |
| IC50 | 70.5 µM | MCF7 (Human breast cancer) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a c-Myc inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HL60, A549, MCF7)
-
Complete cell culture medium
-
c-Myc inhibitor (e.g., 10058-F4) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Myc inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the induction of apoptosis (programmed cell death) in cells treated with a c-Myc inhibitor.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
c-Myc inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor at various concentrations for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).
Visualizations
c-Myc/Max Signaling Pathway and Inhibition
Caption: The c-Myc signaling pathway and the mechanism of inhibition by 10058-F4.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a c-Myc inhibitor.
References
- 1. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the c-Myc Inhibitor 10058-F4
Disclaimer: Following an extensive search, a specific, publicly recognized c-Myc inhibitor designated as "c-Myc inhibitor 15" could not be identified. It is presumed that this is an internal, non-public identifier. This guide will therefore focus on the well-characterized and seminal c-Myc inhibitor, 10058-F4 , for which a wealth of public data is available to fulfill the user's request for a detailed technical guide.
Introduction
The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as an intrinsically disordered protein has made it a challenging target for small molecule inhibition.[2] One of the pioneering small molecules identified to directly target c-Myc is 10058-F4 . This cell-permeable thiazolidinone compound specifically inhibits the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes and inhibiting tumor cell growth.[3] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of 10058-F4 for researchers, scientists, and drug development professionals.
Structure and Physicochemical Properties
The structural and physicochemical properties of 10058-F4 are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (5E)-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
| Chemical Formula | C12H11NOS2 | [3] |
| Molecular Weight | 249.35 g/mol | [3] |
| CAS Number | 403811-55-2 | [3] |
| SMILES String | S1\C(=C\c2ccc(cc2)CC)\C(=O)NC1=S | [3] |
| InChI Key | SVXDHPADAXBMFB-JXMROGBWSA-N | [3] |
| Appearance | Yellow solid | [3] |
| Solubility | DMSO: 200 mg/mL | [3] |
| Assay Purity | ≥95% (sum of two isomers, HPLC) | [3] |
Biological Properties and Activity
The biological activity of 10058-F4 is centered on its ability to disrupt the c-Myc/Max heterodimer. Quantitative data regarding its efficacy are presented below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Myc/Max Interaction) | 64 µM | c-Myc transfected Rat1a fibroblasts | [3] |
Mechanism of Action and Signaling Pathways
10058-F4 acts as a direct inhibitor of the c-Myc/Max protein-protein interaction.[3] The c-Myc protein belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors and must heterodimerize with Max to bind to E-box sequences in the promoter regions of its target genes.[1] By binding to c-Myc, 10058-F4 prevents this dimerization, thereby inhibiting the transcription of genes involved in cell proliferation, growth, and metabolism.
The general mechanism of action for direct c-Myc inhibitors like 10058-F4 involves the depletion of ATP stores due to mitochondrial dysfunction, leading to cell cycle arrest and eventual apoptosis.[4][5]
Below is a diagram illustrating the c-Myc signaling pathway and the point of intervention by 10058-F4.
Caption: c-Myc signaling pathway and inhibition by 10058-F4.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 10058-F4 are crucial for its application in research.
Synthesis of 10058-F4
A general synthetic scheme for 10058-F4 involves the Knoevenagel condensation of 4-ethylbenzaldehyde (B1584596) with 2-thioxo-1,3-thiazolidin-4-one.
Caption: General workflow for the synthesis of 10058-F4.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) and 2-thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, for example, piperidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure 10058-F4.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro c-Myc/Max Interaction Assay (Fluorescence Polarization)
This assay is used to quantify the inhibitory effect of 10058-F4 on the c-Myc/Max interaction.
Caption: Workflow for a fluorescence polarization-based c-Myc/Max interaction assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant c-Myc and Max proteins, and a fluorescently labeled double-stranded DNA oligonucleotide containing the E-box sequence. Prepare a dilution series of 10058-F4 in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Assay Setup: In a microplate, combine the c-Myc and Max proteins with the fluorescently labeled E-box probe.
-
Inhibitor Addition: Add the different concentrations of 10058-F4 to the wells. Include appropriate controls (no inhibitor and no protein).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the fluorescence polarization values and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
10058-F4 remains a critical tool for studying the biological functions of c-Myc and serves as a foundational scaffold for the development of more potent and pharmacokinetically favorable c-Myc inhibitors. This guide provides essential information for researchers working to understand and target the c-Myc oncogene in cancer and other diseases.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC in cancer: from undruggable target to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Myc (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
Preclinical Profile of the c-Myc Inhibitor MYCi975: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of MYCi975, a novel small-molecule inhibitor of the c-Myc oncoprotein. The c-Myc transcription factor is a master regulator of cellular processes such as proliferation, metabolism, and apoptosis, and its dysregulation is implicated in up to 70% of all human cancers.[1][2] Despite its high validation as a cancer target, the intrinsically disordered nature of the MYC protein has made it a challenging molecule to inhibit directly.[1][3] MYCi975 has emerged as a promising therapeutic candidate with demonstrated preclinical efficacy and a favorable tolerability profile.[1][3]
Mechanism of Action of MYCi975
MYCi975 exhibits a dual mechanism of action that leads to the suppression of MYC-dependent activities.[4] Firstly, it directly binds to the c-Myc protein, specifically within the amino acid region 366-381, which is a hotspot for small-molecule interaction.[1] This binding disrupts the critical heterodimerization of c-Myc with its partner protein, MAX, which is essential for binding to DNA E-box sequences and activating the transcription of target genes.[4][5][6][7]
Secondly, MYCi975 promotes the proteasomal degradation of the c-Myc protein.[8][9] It achieves this by enhancing the phosphorylation of c-Myc at threonine-58 (T58).[1][7][8] The phosphorylation of T58, which is mediated by GSK3β, marks the c-Myc protein for ubiquitination and subsequent degradation by the proteasome.[1][10] This dual action of inhibiting MYC-MAX interaction and promoting MYC protein degradation leads to a significant reduction in global MYC target gene expression and subsequent inhibition of cancer cell proliferation.[4]
In Vitro Preclinical Data
MYCi975 has demonstrated potent anti-proliferative and apoptosis-inducing effects across a variety of cancer cell lines.
Table 1: In Vitro Efficacy of MYCi975 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Growth Inhibition (µM) | Apoptosis Induction | Reference |
| 22Rv1 | Prostate Cancer | ~10 | Yes (PARP cleavage) | [9] |
| Myc-CaP | Prostate Cancer | 5-10 | Not specified | [11] |
| LNCaP | Prostate Cancer | 5-10 | Not specified | [11] |
| Breast Cancer Panel (14 lines) | Breast Cancer | 2.49 - 7.73 | Variable (up to 80%) | [12][13] |
Note: In breast cancer cell lines, the response to MYCi975 was inversely related to endogenous MYC protein levels; higher MYC levels correlated with decreased sensitivity.[12][13]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14][15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of MYCi975 (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 48-72 hours).[15]
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/ml.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[15]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[15]
In Vivo Preclinical Data
MYCi975 has demonstrated significant anti-tumor efficacy in vivo with a favorable pharmacokinetic and safety profile.
Table 2: In Vivo Efficacy and Pharmacokinetics of MYCi975
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Nude Mice | 22Rv1 Prostate Cancer Xenograft | 100 mg/kg BID (oral) | Significant inhibition of tumor growth with no adverse effect on body weight. | [9] |
| FVB Mice (Immunocompetent) | Myc-CaP Allograft | 100 mg/kg/day (i.p.) | Significantly increased survival; stronger tumor inhibition than in immunodeficient mice. | [6] |
| N/A (Pharmacokinetics) | Mice | 100 mg/kg (oral) | Cmax: 74 µM, Half-life: 7 hours | [6] |
| N/A (Pharmacokinetics) | Mice | 250 mg/kg (oral) | Cmax: 96 µM, Half-life: 12 hours | [6] |
Note: The enhanced efficacy of MYCi975 in immunocompetent mice suggests that an intact immune system contributes to its full anti-tumor activity.[6]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Xenograft models are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutics in an in vivo setting.[16]
-
Cell Preparation: Harvest cancer cells (e.g., 22Rv1) from culture during their exponential growth phase. Prepare a single-cell suspension in a sterile medium, often mixed 1:1 with a basement membrane extract like Matrigel to support tumor formation.[17]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.[16][18]
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using digital calipers.[16][18]
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups.[16] Administer MYCi975 (e.g., 100 mg/kg, orally) and a vehicle control according to the planned schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Genomic and Epigenomic Impact
MYCi975 selectively modulates the c-Myc cistrome and the epigenomic landscape.[9][19] Studies using ChIP-seq and RNA-seq have revealed that MYCi975 treatment leads to a loss of MYC chromatin occupancy and alters gene expression.[9] Interestingly, this effect is selective. Genes involved in the cell cycle and DNA replication are highly sensitive to MYCi975, while genes related to core transcriptional pathways and RNA biogenesis are largely spared.[9][19][20] This selectivity may contribute to the inhibitor's therapeutic window and tolerability.[1]
Combination Therapy Potential
Preclinical studies have highlighted the potential of MYCi975 in combination with other cancer therapies.
-
Immunotherapy: MYCi975 treatment remodels the tumor microenvironment by increasing the infiltration of immune cells and upregulating the expression of PD-L1 on tumor cells.[1][7] This provides a strong rationale for combining MYCi975 with immune checkpoint inhibitors like anti-PD-1, a combination that has shown synergistic effects in mouse models.[6]
-
Hormone Therapy: MYCi975 can suppress MYC-regulated lineage factors such as the androgen receptor (AR/ARv7).[9][19] This has been shown to synergistically sensitize resistant prostate cancer cells to the anti-androgen drug enzalutamide.[9][19] A similar synergistic effect was observed with 4-hydroxytamoxifen (B85900) in estrogen receptor-positive breast cancer cells.[9][19]
-
Chemotherapy: In triple-negative breast cancer (TNBC) cell lines, combining MYCi975 with chemotherapeutic agents like paclitaxel (B517696) or doxorubicin (B1662922) resulted in enhanced inhibition of cell growth.[12][13]
c-Myc Signaling Pathway and MYCi975 Intervention
The c-Myc protein is a central node in a complex network of signaling pathways that regulate cell fate.[10] Its expression and stability are tightly controlled by upstream signals, such as the Ras-MAPK and PI3K-AKT pathways.[10][21] MYCi975 intervenes at the core of this network by directly targeting the c-Myc protein for degradation and inhibiting its transcriptional activity.
Conclusion
The preclinical data for MYCi975 establish it as a potent and selective inhibitor of c-Myc with a dual mechanism of action. It effectively suppresses tumor growth in vitro and in vivo and demonstrates a favorable pharmacokinetic and tolerability profile.[1][4] Furthermore, its ability to modulate the tumor microenvironment and synergize with other cancer therapies, including immunotherapy and hormone therapy, makes it a highly promising candidate for clinical development.[1][9][12] The selective nature of its impact on the MYC transcriptional program provides a strong rationale for its therapeutic window, suggesting that MYCi975 could be a valuable tool in the treatment of a wide range of MYC-driven cancers.[1][9]
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. caymanchem.com [caymanchem.com]
- 12. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Literature Review of c-Myc Inhibitors: A Technical Guide
The c-Myc oncoprotein, a transcription factor, is a critical regulator of cell growth, proliferation, differentiation, and apoptosis.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[3][4][5] However, the intrinsically disordered nature of the c-Myc protein has posed significant challenges to the development of effective inhibitors.[5][6] This technical guide provides a comprehensive literature review of small molecule inhibitors targeting c-Myc, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.
Mechanisms of c-Myc Inhibition
Small molecule inhibitors of c-Myc can be broadly categorized based on their mechanism of action:
-
Direct Inhibitors: These molecules directly bind to c-Myc and disrupt its crucial interaction with its obligate binding partner, Max.[1][3] The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the promoters of target genes to regulate their transcription.[2][7] By preventing this dimerization, direct inhibitors abrogate the transcriptional activity of c-Myc.[3][8] Examples of direct inhibitors include 10058-F4 and 10074-G5.[3][9]
-
Indirect Inhibitors: These compounds target proteins or pathways that regulate c-Myc expression or stability.[3] A prominent class of indirect inhibitors targets the BET-domain protein BRD4, which is essential for the transcriptional activation of the MYC gene itself.[3] JQ1 is a well-characterized BET inhibitor that downregulates c-Myc expression.[1]
-
Synthetic Lethal Inhibitors: This class of inhibitors exploits the dependencies of cancer cells on other pathways when c-Myc is overexpressed.[3] They selectively induce apoptosis in cells with high c-Myc levels by targeting processes such as mitotic progression or protein stability.[3]
A common consequence of c-Myc inhibition, regardless of the specific mechanism, is the depletion of cellular ATP stores due to mitochondrial dysfunction.[3][10] This leads to the activation of AMP-activated protein kinase (AMPK) and ultimately results in cell cycle arrest and apoptosis.[3][10]
Quantitative Data for c-Myc Inhibitors
The potency of c-Myc inhibitors is determined through various in vitro and cell-based assays. The following table summarizes key quantitative data for several representative c-Myc inhibitors.
| Inhibitor | Class | Assay Type | Target/Cell Line | Value | Reference |
| 10058-F4 | Direct | c-Myc-Max Interaction | In vitro | - | [1] |
| 10074-G5 | Direct | c-Myc-Max Interaction | In vitro | - | [9] |
| KJ-Pyr-9 | Direct | Binding Affinity (Kd) | In vitro | 6.5 nM | [9] |
| MYCi361 | Direct | Binding Affinity (Kd) | In vitro | 3.2 µM | [9] |
| MYCMI-6 | Direct | Cell Growth Inhibition (IC50) | Tumor Cells | as low as 0.5 µM | [5] |
| APTO-253 | Indirect | c-Myc Expression Inhibition | AML Cells | - | [9] |
| ZINC15675948 | Direct | Binding Energy (LBE) | In silico | -9.91 kcal/mol | [2] |
| Predicted Ki (pKi) | In silico | 0.05 µM | [2] | ||
| Omomyc | Direct (Peptide) | Cell Growth Inhibition (IC50) | Ramos (lymphoma) | 400 nM | [11] |
| Cell Growth Inhibition (IC50) | HCT116 (colon) | 2-3 µM | [11] |
Experimental Protocols
The characterization of c-Myc inhibitors involves a range of experimental techniques to assess their biochemical and cellular activities.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the impact of an inhibitor on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Myc inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control to determine the IC50 value.[11]
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of a c-Myc inhibitor on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with the inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Colony Formation Assay
This assay evaluates the long-term effect of an inhibitor on the ability of single cells to form colonies, which is a measure of clonogenic survival.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
After overnight adherence, treat the cells with various concentrations of the c-Myc inhibitor.
-
Incubate the plates for 7-14 days, changing the medium every 2-3 days, to allow for colony formation.
-
Wash the colonies with PBS and fix them with methanol.
-
Stain the colonies with a crystal violet solution.
-
Count the number of colonies (typically defined as containing >50 cells) to calculate the plating efficiency and survival fraction.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving c-Myc and a general workflow for the characterization of c-Myc inhibitors.
Caption: Simplified c-Myc signaling pathway and points of inhibitor intervention.
Caption: General experimental workflow for the characterization of c-Myc inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for a c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that plays a pivotal role in a vast array of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1][2][3] Its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][4] Small molecule inhibitors targeting c-Myc offer a promising avenue for cancer treatment. These inhibitors function through various mechanisms, such as disrupting the crucial interaction between c-Myc and its obligate binding partner Max, thereby preventing the heterodimer from binding to DNA and activating transcription.[5][6][7] Other strategies include inhibiting proteins that regulate c-Myc expression or stability.[8][9]
These application notes provide a comprehensive overview of in vitro assays and detailed protocols to characterize the efficacy and mechanism of action of a c-Myc inhibitor. The following sections will detail experimental procedures, present data in a structured format, and provide visual diagrams of the c-Myc signaling pathway and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data for well-characterized c-Myc inhibitors, which can serve as a benchmark for evaluating novel compounds.
Table 1: In Vitro Cytotoxicity of c-Myc Inhibitors
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| 10058-F4 | Daudi (Burkitt's lymphoma) | MTT | 17.8 ± 1.7 µM | [10] |
| 10074-G5 | Daudi (Burkitt's lymphoma) | MTT | 15.6 ± 1.5 µM | [10] |
| 10074-G5 | HL-60 (Promyelocytic leukemia) | Not Specified | 13.5 µM | [11] |
| Omomyc | Ramos (Burkitt's lymphoma) | Not Specified | 400 nM | [12] |
| Omomyc | HCT116 (Colon cancer) | Not Specified | 2-3 µM | [12] |
| KJ-Pyr-9 | MYC-overexpressing cells | Proliferation | Not specified (effective in nM range) | [7] |
| MYCi975 | MYC-dependent cancer cells | Viability | Not specified (effective in µM range) | [13] |
Table 2: Biochemical and Cellular Effects of c-Myc Inhibitors
| Inhibitor | Assay | Effect | Concentration | Time | Reference |
| 10074-G5 | Co-Immunoprecipitation | ~75% inhibition of c-Myc/Max dimerization in Daudi cells | 10 µM | 4 hours | [10][11] |
| 10074-G5 | Western Blot | ~40% decrease in total c-Myc protein in Daudi cells | 10 µM | 24 hours | [11] |
| 7594-0037 | Apoptosis Assay (Annexin V/PI) | Dose-dependent increase in apoptosis in RPMI-8226 cells | Up to 10 µM | Not specified | [14] |
| MYCi975 | In vitro kinase assay | Increased GSK3β-mediated MYC pT58 | 6 µM | Not specified | [13] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the biological activity of a c-Myc inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line with known c-Myc expression status
-
Complete culture medium
-
c-Myc inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the c-Myc inhibitor in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Treat the cells with the inhibitor dilutions and a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[11]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete culture medium
-
c-Myc inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the c-Myc inhibitor.
-
Incubate the plates for 7-14 days, changing the medium every 2-3 days.[12]
-
After the incubation period, wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.[12]
-
Stain the colonies with crystal violet solution and count the number of colonies (typically defined as >50 cells).[12]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
c-Myc inhibitor
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.[12]
-
Wash the cells and resuspend them in PI staining solution.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
c-Myc inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with the c-Myc inhibitor for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to determine if the c-Myc inhibitor disrupts the interaction between c-Myc and Max.
Materials:
-
c-Myc inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-c-Myc antibody
-
Anti-Max antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with the c-Myc inhibitor or vehicle control for the desired time (e.g., 4-24 hours).[11] Harvest and lyse the cells.
-
Immunoprecipitation:
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Max antibody to detect Max that was co-immunoprecipitated with c-Myc.
-
A reduced Max band in the inhibitor-treated sample indicates disruption of the c-Myc/Max interaction.[11]
-
Mandatory Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and inhibitor action.
Experimental Workflow for In Vitro Analysis of a c-Myc Inhibitor
Caption: Workflow for characterizing a c-Myc inhibitor in vitro.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 14. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is implicated in a majority of human cancers. The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner, Max, to transactivate the expression of target genes. The small molecule inhibitor, 10058-F4, offers a powerful tool for studying the roles of c-Myc and as a potential therapeutic agent. 10058-F4 specifically inhibits the c-Myc-Max interaction, thereby preventing the transactivation of c-Myc target genes. This disruption leads to anti-proliferative effects, induction of apoptosis, and cell cycle arrest in various cancer cell lines.
These application notes provide detailed protocols for the use of 10058-F4 in cell culture, including methods for assessing its biological activity and recommendations for data interpretation.
Mechanism of Action
10058-F4 is a cell-permeable thiazolidinone compound that directly binds to the c-Myc protein. This binding sterically hinders the heterodimerization of c-Myc with Max. The c-Myc/Max heterodimer is essential for binding to E-box DNA sequences in the promoter regions of target genes and recruiting the transcriptional machinery. By preventing this dimerization, 10058-F4 effectively silences c-Myc-mediated gene expression, leading to a cascade of downstream effects.
The inhibition of c-Myc signaling by 10058-F4 has been shown to induce G0/G1 phase cell cycle arrest. This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. Furthermore, 10058-F4 can trigger apoptosis through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This leads to the release of cytochrome C and the subsequent cleavage of caspases 3, 7, and 9. In some cancer cell types, 10058-F4 has also been observed to induce myeloid differentiation.
Application Notes and Protocols for In Vivo Studies of c-Myc Inhibitor 10074-G5
Note on Terminology: The specific compound "c-Myc inhibitor 15" was not identified in the available literature. Therefore, these application notes and protocols are based on the well-characterized small molecule c-Myc inhibitor, 10074-G5 , as a representative example for researchers interested in in vivo studies of c-Myc inhibition.
Introduction
The c-Myc oncoprotein is a critical transcription factor that is frequently deregulated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1] Its function is dependent on its dimerization with its partner protein, Max.[2] Small molecule inhibitors that disrupt the c-Myc/Max interaction have been a major focus of drug discovery efforts. 10074-G5 is one such small molecule that binds to c-Myc, prevents its dimerization with Max, and thereby inhibits its transcriptional activity.[3] These notes provide an overview of the in vivo application of 10074-G5, including dosage, administration, and experimental protocols based on published studies.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies using the c-Myc inhibitor 10074-G5.
| Parameter | Details | Reference |
| Compound | 10074-G5 | [3] |
| Animal Model | C.B-17 SCID mice | [3] |
| Tumor Model | Daudi Burkitt's lymphoma xenografts | [3] |
| Dosage | 20 mg/kg | [3][4] |
| Administration Route | Intravenous (i.v.) | [3][4] |
| Treatment Schedule | Daily for 5 consecutive days | [3] |
| Efficacy | No significant inhibition of tumor growth was observed at this dose and schedule. | [3] |
| Pharmacokinetics (PK) | ||
| Peak Plasma Concentration | 58 µM | [4] |
| Plasma Half-life | 37 minutes | [4] |
| Peak Tumor Concentration | 5.6 µM (at 5 minutes) | [4] |
| Toxicity | Non-toxic at the highest soluble dose of 20 mg/kg i.v. | [4] |
Experimental Protocols
Below are detailed protocols for key experiments involving the in vivo use of the c-Myc inhibitor 10074-G5.
1. Animal Model and Tumor Implantation
-
Animal Strain: C.B-17 severe combined immunodeficient (SCID) mice are commonly used for xenograft studies due to their inability to reject human tumor cells.
-
Cell Line: Daudi cells, a human Burkitt's lymphoma line with c-Myc overexpression, are suitable for establishing xenografts.[3]
-
Implantation:
-
Culture Daudi cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size before initiating treatment.
-
2. Formulation and Administration of 10074-G5
-
Formulation: The vehicle for dissolving 10074-G5 for intravenous administration needs to be optimized for solubility and biocompatibility. A common vehicle for hydrophobic small molecules is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Administration:
-
Prepare a stock solution of 10074-G5 in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration.
-
Administer the solution to the mice via intravenous injection (e.g., through the tail vein). The volume of injection should be consistent across all animals (e.g., 100 µL).
-
For a 20 mg/kg dose, the amount of 10074-G5 to be injected will depend on the weight of each individual mouse.[3]
-
3. In Vivo Efficacy Study
-
Study Groups:
-
Treatment Schedule: Administer the treatments as per the defined schedule (e.g., daily for 5 consecutive days).[3]
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = (length x width^2) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumors are then excised and weighed.
4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
-
Pharmacodynamics:
-
Treat tumor-bearing mice with 10074-G5 as in the efficacy study.
-
At specified time points after treatment (e.g., 2 and 24 hours after the last dose), euthanize the mice and collect tumor samples.[3]
-
Analyze the tumor tissue for target engagement, for example, by co-immunoprecipitation to assess the disruption of the c-Myc/Max dimer.[3]
-
-
Pharmacokinetics:
-
Administer a single intravenous dose of 20 mg/kg 10074-G5 to tumor-bearing mice.[3][4]
-
Collect blood and tissue samples (tumor, liver, kidney, etc.) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).[4]
-
Determine the concentration of 10074-G5 in the plasma and tissues using a suitable analytical method like high-performance liquid chromatography (HPLC).[3]
-
Visualizations
c-Myc/Max Signaling Pathway and Inhibition
Caption: c-Myc/Max pathway and its inhibition.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor that is overexpressed in a majority of human cancers, playing a pivotal role in cell proliferation, growth, metabolism, and apoptosis.[1][2][3] Its function as a master regulator of numerous cellular programs makes it a compelling target for cancer therapy.[4][5] c-Myc exerts its transcriptional activity by forming a heterodimer with its partner protein, Max.[1][3] This interaction is essential for binding to E-box sequences in the promoter regions of target genes and driving their expression.[3][6] Consequently, inhibiting the c-Myc-Max interaction presents a promising strategy for developing novel anticancer therapeutics.[3]
These application notes provide detailed information on the solubility and preparation of two exemplary c-Myc inhibitors, here designated as Compound A (CAS 403811-55-2) and Compound B (MYCi975) , along with protocols for common experimental workflows to evaluate their efficacy.
c-Myc Signaling Pathway
The c-Myc signaling pathway is a complex network that regulates a wide array of cellular processes. Its activity is tightly controlled at multiple levels, including gene transcription, mRNA stability, and protein stability through phosphorylation and ubiquitination.[4][7] Dysregulation of this pathway is a hallmark of many cancers.[4]
Caption: Overview of the c-Myc signaling pathway and point of intervention for c-Myc inhibitors.
Physicochemical Properties and Solubility
The solubility of a c-Myc inhibitor is a critical parameter for its use in in vitro and in vivo experiments. Below is a summary of the solubility data for two different c-Myc inhibitors.
| Parameter | Compound A (CAS 403811-55-2) | Compound B (MYCi975) |
| Molecular Weight | Not specified in provided context | 561.3 g/mol [8] |
| Appearance | Yellow solid | Not specified in provided context |
| Solubility in DMSO | 200 mg/mL | 100 mg/mL (178.15 mM)[9] or 247 mg/mL (440.05 mM)[8] |
| Other Solvents | Not specified in provided context | Soluble in a mixture of DMSO, PEG300, Tween-80, and saline for in vivo use.[9][10] |
Preparation of Stock and Working Solutions
Accurate preparation of inhibitor solutions is crucial for obtaining reliable and reproducible experimental results.
Compound A (CAS 403811-55-2)
1. Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
This cell-permeable thiazolidinone compound specifically inhibits the c-Myc-Max interaction.
-
To prepare a stock solution, dissolve the solid compound in high-purity DMSO to achieve the desired concentration. For example, for a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO.
-
Storage: Following reconstitution, it is recommended to aliquot the stock solution into single-use volumes and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.
2. Preparation of Working Solutions:
-
Dilute the DMSO stock solution with the appropriate cell culture medium or buffer to the final desired concentration for your experiment.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Compound B (MYCi975)
1. Preparation of Stock Solution (e.g., 100 mM in DMSO):
-
MYCi975 is a potent and orally active inhibitor of MYC that disrupts the MYC/MAX interaction.[9]
-
To prepare a stock solution, dissolve MYCi975 in fresh, high-purity DMSO. Sonication may be recommended to aid dissolution.[8]
-
Storage: Store the stock solution at -20°C or -80°C.
2. Preparation of Working Solutions for In Vitro Assays:
-
Dilute the DMSO stock solution with cell culture medium to the final experimental concentration immediately before use.
3. Preparation of Formulation for In Vivo Animal Studies:
-
A common formulation for in vivo administration involves a mixture of solvents to ensure solubility and bioavailability.
-
Protocol Example 1: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[10]
-
Protocol Example 2: Prepare a vehicle of 10% DMSO and 90% Corn Oil. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[10]
-
Preparation Steps:
-
Add the required volume of the DMSO stock solution to the other components of the vehicle.
-
Mix thoroughly, using sonication if necessary, to obtain a clear solution.
-
The final formulation should be prepared fresh before each administration.
-
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of c-Myc inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of a c-Myc inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
c-Myc inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Myc inhibitor and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
-
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
After overnight adherence, treat the cells with the c-Myc inhibitor at various concentrations.
-
Incubate for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.[11]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[11]
-
Wash the plates with water, air dry, and count the number of colonies.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[11]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[11]
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of c-Myc and its downstream targets.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the c-Myc inhibitor, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
These protocols provide a foundational framework for the characterization of c-Myc inhibitors. Researchers should optimize these methods for their specific cell lines and experimental conditions.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MYCi975 | c-Myc | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Probing c-Myc Inhibition: A Detailed Guide to Western Blot Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of cancer research and drug development, understanding the molecular mechanisms of oncogene inhibition is paramount. The c-Myc proto-oncogene, a critical regulator of cell proliferation and a driver in numerous human cancers, presents a key therapeutic target. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing western blot analysis to effectively measure the inhibition of c-Myc protein expression.
The c-Myc protein is a transcription factor that, when dysregulated, contributes to uncontrolled cell growth.[1] Small molecule inhibitors that target c-Myc or its regulatory pathways are a promising area of cancer therapy. Western blotting is an indispensable technique to quantify the reduction in c-Myc protein levels following inhibitor treatment, providing crucial data on drug efficacy and mechanism of action.[2][3]
c-Myc Signaling and Inhibition
The c-Myc protein does not act in isolation. It is a central node in a complex signaling network that governs cell cycle progression, metabolism, and apoptosis.[4][5][6] Its expression and stability are tightly regulated by upstream pathways such as the MAPK/ERK and PI3K/AKT signaling cascades.[6][7] c-Myc forms a heterodimer with Max to bind to DNA and regulate gene transcription.[4][5] Several inhibitory strategies aim to disrupt this interaction, prevent c-Myc transcription, or promote its degradation.[6][8] The degradation of c-Myc is primarily mediated by the ubiquitin-proteasome system, a process that can be enhanced by certain inhibitors.[8]
Quantitative Analysis of c-Myc Inhibition
The following tables summarize hypothetical quantitative data from western blot experiments, illustrating the dose- and time-dependent effects of two representative c-Myc inhibitors, Inhibitor A (e.g., a direct inhibitor like 10058-F4) and Inhibitor B (e.g., a BET inhibitor like JQ1), on c-Myc protein levels in different cancer cell lines.
Table 1: Dose-Dependent Inhibition of c-Myc Protein Expression
| Cell Line | Inhibitor | Concentration (µM) | c-Myc Protein Level (Relative to Control) |
| HL-60 (Leukemia) | Inhibitor A | 0 | 1.00 |
| 10 | 0.65 | ||
| 25 | 0.32 | ||
| 50 | 0.15 | ||
| MCF-7 (Breast Cancer) | Inhibitor A | 0 | 1.00 |
| 10 | 0.78 | ||
| 25 | 0.45 | ||
| 50 | 0.21 | ||
| HCT116 (Colon Cancer) | Inhibitor B | 0 | 1.00 |
| 0.1 | 0.72 | ||
| 0.5 | 0.41 | ||
| 1.0 | 0.18 | ||
| A549 (Lung Cancer) | Inhibitor B | 0 | 1.00 |
| 0.1 | 0.85 | ||
| 0.5 | 0.55 | ||
| 1.0 | 0.29 |
Table 2: Time-Course of c-Myc Protein Inhibition
| Cell Line | Inhibitor | Concentration (µM) | Time (hours) | c-Myc Protein Level (Relative to 0h) |
| HL-60 (Leukemia) | Inhibitor A | 25 | 0 | 1.00 |
| 6 | 0.75 | |||
| 12 | 0.48 | |||
| 24 | 0.25 | |||
| HCT116 (Colon Cancer) | Inhibitor B | 0.5 | 0 | 1.00 |
| 6 | 0.68 | |||
| 12 | 0.39 | |||
| 24 | 0.15 |
Detailed Experimental Protocol: Western Blot for c-Myc
This protocol outlines the key steps for performing a western blot to analyze c-Myc protein levels following inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the c-Myc inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction: [9][10][11][12]
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.[12]
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for c-Myc (total c-Myc or phospho-specific forms like p-c-Myc Ser62 or p-c-Myc Thr58) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Secondary Antibody: After washing the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity.
This comprehensive guide provides the necessary framework for researchers to reliably assess the impact of novel inhibitors on c-Myc protein levels, a critical step in the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Identity: The specific term "c-Myc inhibitor 15" is not a standard identifier. This document focuses on the well-characterized and widely studied c-Myc inhibitor 10058-F4 , which specifically disrupts the interaction between c-Myc and its obligate partner, Max.[1][2][3]
1. Overview and Mechanism of Action
The c-Myc oncoprotein is a transcription factor that plays a central role in regulating cell proliferation, growth, and apoptosis.[4][5] It is overexpressed in a majority of human cancers, making it a prime therapeutic target.[5][6] c-Myc exerts its function by forming a heterodimer with the Max protein. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes to activate the transcription of a vast number of target genes responsible for driving cell cycle progression and metabolism.[7][8]
The small molecule 10058-F4 is a cell-permeable compound that specifically inhibits the c-Myc/Max dimerization.[2][3] By preventing this crucial protein-protein interaction, 10058-F4 blocks the transactivation of c-Myc target genes, leading to cell cycle arrest (primarily at the G0/G1 phase), induction of apoptosis, and inhibition of cell proliferation in vitro.[3][9][10]
Important In Vivo Considerations: While effective in vitro, 10058-F4 has demonstrated significant challenges in vivo. Studies in xenograft models have shown that as a monotherapy, it does not produce significant anti-tumor activity.[1][2][10] This lack of efficacy is primarily attributed to its poor pharmacokinetic properties, including a very short plasma half-life of approximately one hour and rapid metabolism, which results in low tumor penetration.[1][2][11] However, 10058-F4 has shown synergistic effects when used in combination with conventional chemotherapeutics, suggesting a potential role as a chemosensitizing agent.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of 10058-F4 in SCID Mice
This table summarizes the pharmacokinetic profile of 10058-F4 following a single intravenous (i.v.) dose of 20 mg/kg in tumor-bearing SCID mice.
| Parameter | Value | Unit | Reference |
| Peak Plasma Conc. (Cmax) | ~300 (272 - 368) | µM | [1][2][9] |
| Time to Cmax | 5 | minutes | [1][2] |
| Terminal Half-life (t½) | ~1 | hour | [1][2][11] |
| Volume of Distribution (Vd) | >200 | ml/kg | [1][2] |
| Clearance | >600 | ml/h/kg | [2] |
| Tumor Concentration | At least 10-fold lower than plasma | - | [1][2][11] |
Table 2: Summary of In Vivo Efficacy Studies of 10058-F4 in Xenograft Models
This table summarizes the outcomes of key preclinical studies using 10058-F4 in mouse xenograft models.
| Cancer Type | Cell Line(s) | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Prostate Cancer | PC-3, DU145 | SCID | 20 or 30 mg/kg 10058-F4, i.v., daily for 5 days, for 2 weeks | No significant inhibition of tumor growth. | [1][2] |
| Pancreatic Cancer | PANC-1 | Nude | 10058-F4 (monotherapy) | No significant influence on tumorigenesis. | [10] |
| Pancreatic Cancer | PANC-1 | Nude | 10058-F4 + Gemcitabine | Drastically attenuated tumorigenesis compared to either agent alone. | [10] |
| Colon Cancer | HCT116 | Nude | 10058-F4 + 5-fluorouracil (B62378) (5-FU) | Remarkably reduced tumorigenicity in combination. | [12] |
Visualizations
Signaling Pathway and Mechanism
Caption: c-Myc/Max signaling pathway and inhibition by 10058-F4.
Experimental Workflow
Caption: Standard workflow for a xenograft efficacy study.
Logical Relationship: Cellular Effects
Caption: Cellular mechanism of action for c-Myc inhibitor 10058-F4.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol provides a general method for establishing a subcutaneous tumor model using human cancer cell lines.[13][14]
Materials:
-
Human cancer cell line (e.g., PC-3, DU145, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
6-8 week old immunodeficient mice (e.g., SCID, BALB/c nude)
-
Sterile PBS, Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Tuberculin syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO₂) to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.
-
Cell Preparation for Injection: Wash the cell pellet twice with sterile, ice-cold PBS. Resuspend the cells in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Palpate the injection site 2-3 times per week. Once tumors become palpable, begin measuring their dimensions using digital calipers.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of 10058-F4
This protocol is based on published in vivo studies and formulation guidelines.[2][9]
Materials:
-
10058-F4 powder (MW: 249.35 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile Saline or ddH₂O
-
Sterile microcentrifuge tubes and syringes
Procedure for Vehicle and Drug Preparation:
-
Prepare Vehicle Solution: A common vehicle for poorly soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water/saline.
-
Example for 1 mL: Mix 400 µL PEG300, 100 µL DMSO, and 50 µL Tween 80. Vortex until clear. Add 450 µL sterile saline.
-
-
Prepare 10058-F4 Stock Solution: Dissolve 10058-F4 powder in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL).[9]
-
Prepare Dosing Solution (Target: 20 mg/kg in a 100 µL injection volume for a 20g mouse):
-
The required dose is 0.4 mg per 20g mouse (20 mg/kg * 0.02 kg).
-
The required concentration is 4 mg/mL (0.4 mg / 0.1 mL).
-
To make 1 mL of dosing solution: Add 80 µL of the 50 mg/mL DMSO stock to 920 µL of the pre-mixed vehicle (PEG300, Tween 80, saline). Vortex thoroughly.
-
Note: The final DMSO concentration should be kept low (ideally ≤10%) to minimize toxicity. Adjust stock concentration and volumes as needed.
-
-
Administration:
-
Administer the prepared solution to mice via intravenous (tail vein) or intraperitoneal injection.[2]
-
The typical dosing schedule reported in studies is daily for 5 consecutive days, followed by a 2-day break, for 2-4 weeks.[2]
-
The control group should receive the vehicle solution on the same schedule.
-
Protocol 3: Tumor Volume Measurement and Efficacy Evaluation
Procedure:
-
Measurement: Using digital calipers, measure the longest diameter (Length) and the shortest diameter (Width) of the tumor. Measurements are typically taken twice a week.[15]
-
Calculation: Calculate the tumor volume (V) using the standard formula for an ellipsoid:
-
V = ½ × (Length × Width²) [15]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage if applicable, though this is unlikely for 10058-F4 monotherapy.
-
Excise tumors at the endpoint, weigh them, and process for further analysis (e.g., histology, Western blotting for c-Myc target proteins).
-
-
Monitoring for Toxicity: Record the body weight of each mouse at every measurement time point. Significant weight loss (>15-20%) is an indicator of systemic toxicity.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Combination Therapy with c-Myc Inhibitor 10058-F4
Audience: Researchers, scientists, and drug development professionals.
Note: The small molecule inhibitor 10058-F4 is a well-characterized inhibitor of the c-Myc-Max protein-protein interaction. These application notes are based on published data for 10058-F4.
Introduction to c-Myc Inhibitor 10058-F4
The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a high percentage of human cancers. It plays a pivotal role in cell proliferation, apoptosis, metabolism, and differentiation. 10058-F4 is a cell-permeable small molecule that specifically inhibits the heterodimerization of c-Myc and its partner protein Max (Myc Associated factor X).[1][2] This disruption prevents c-Myc from binding to DNA and transactivating its target genes, leading to several anti-cancer effects, including:
-
Cell Cycle Arrest: 10058-F4 can induce cell cycle arrest, primarily at the G0/G1 phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[1][2][3]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death through the mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9.[1][2][4]
-
Downregulation of hTERT: It can inhibit the expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for immortalizing cancer cells.[1][2][5]
Due to these effects, 10058-F4 has been investigated as a potential anti-cancer agent, particularly in combination with other therapies to enhance efficacy and overcome drug resistance.[6][7]
Data on Combination Therapies
Combining 10058-F4 with other anti-cancer agents has shown synergistic or additive effects in various cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: Synergistic Effects of 10058-F4 with Chemotherapeutic Agents
| Cancer Type | Combination Agent | Cell Line | Effect | Observations | Reference |
| Hepatocellular Carcinoma | Doxorubicin, 5-Fluorouracil (5-FU), Cisplatin | HepG2 | Enhanced Chemosensitivity | Pretreatment with 10058-F4 increased the sensitivity of HepG2 cells to low doses of conventional chemotherapeutics. | [2][5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine | PANC-1, SW1990 | Enhanced Anti-tumor Response | Combination significantly attenuated tumorigenesis in a xenograft model compared to either drug alone.[8] | [8] |
| Chronic Myeloid Leukemia (CML) | Imatinib | K562 | Synergistic Cytotoxicity | Combination more effectively prevented cell survival and metabolic activity. The combination index (CI) demonstrated a synergistic effect. | [3] |
| Ovarian Cancer | Vincristine | 2008C13 | Enhanced Cytotoxicity | 10058-F4 enhanced the cytotoxic effects of chemotherapeutic drugs. | [3][7] |
Table 2: Synergistic Effects of 10058-F4 with Targeted and Immunotherapies
| Cancer Type | Combination Agent | Cell Line/Model | Effect | Observations | Reference |
| Chronic Myeloid Leukemia (CML) | Bortezomib (B1684674) (Proteasome Inhibitor) | K562 | Sensitization to Cytotoxicity | Disruption of the NF-κB pathway with bortezomib sensitized K562 cells to the cytotoxic effects of 10058-F4. | [3] |
| B-cell Malignancies | Rituximab (B1143277) (Anti-CD20 Ab) | DLBCL cell lines | Increased Tumor Cell Lysis | Combination of 10058-F4 and rituximab in the presence of PBMCs resulted in significantly higher tumor cell lysis than expected for an additive effect. | [9] |
| Multiple Myeloma (MM) | Daratumumab (Anti-CD38 Ab) | MM cell lines | Increased Tumor Cell Lysis | Pre-incubation with 10058-F4 enhanced daratumumab-mediated cytotoxicity in the presence of effector cells. | [9] |
| Pancreatic Cancer | Curcumin | SW1990 | Enhanced Tumor Growth Inhibition | Combined therapy significantly inhibited tumor growth in a xenograft model compared to either agent alone. | [6] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of 10058-F4 in combination therapies often involve the modulation of multiple signaling pathways.
-
Apoptosis Pathway: 10058-F4 primes cells for apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2] When combined with a chemotherapeutic agent that induces DNA damage, this can lead to a more robust activation of the apoptotic cascade.
-
NF-κB Pathway: In some cancer cells, the NF-κB survival pathway can be activated as a compensatory mechanism, which may attenuate the effects of c-Myc inhibition.[3][4] Combining 10058-F4 with an NF-κB inhibitor, such as the proteasome inhibitor bortezomib, can block this escape route and lead to enhanced cell death.[3]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another pro-survival pathway that can be activated in response to c-Myc inhibition.[4] This suggests that dual targeting of c-Myc and the PI3K/Akt pathway could be a promising combination strategy.
Below are diagrams illustrating these concepts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of c-Myc Inhibitor 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[3][4] However, the intrinsically disordered nature of the c-Myc protein has presented significant challenges for drug development.[4][5][6]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of "c-Myc inhibitor 15," a representative small molecule compound designed to directly or indirectly inhibit c-Myc activity. The methodologies described herein are based on established strategies for identifying and validating c-Myc inhibitors, providing a comprehensive framework for preclinical assessment.[3][5][7]
Mechanism of Action and Signaling Pathway
c-Myc functions as a transcription factor by forming a heterodimer with its partner, MAX.[8][9] This c-Myc/MAX complex binds to E-box sequences in the promoter regions of target genes, recruiting transcriptional machinery to activate gene expression.[8][9] These target genes are involved in critical cellular functions such as cell cycle progression (e.g., Cyclins, CDKs), metabolism, and protein synthesis.[1][10]
This compound is hypothesized to act by disrupting the c-Myc/MAX interaction, thereby preventing DNA binding and subsequent transcriptional activation. Alternatively, it may promote the degradation of c-Myc protein.[2] The downstream effects of c-Myc inhibition include cell cycle arrest, reduced proliferation, and induction of apoptosis in c-Myc-dependent cancer cells.[11][12]
References
- 1. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A c-Myc activation sensor-based high throughput drug screening identifies an anti-neoplastic effect of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: c-Myc Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with c-Myc inhibitors, such as "c-Myc inhibitor 15," in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the different classes of c-Myc inhibitors?
A1: c-Myc inhibitors can be broadly categorized into three main groups based on their mechanism of action:
-
Direct inhibitors: These molecules are designed to directly interfere with the c-Myc protein. A common strategy is to disrupt the interaction between c-Myc and its obligate binding partner, Max, which is essential for its function as a transcription factor.[1][2] Examples include 10058-F4 and 10074-G5.[1]
-
Indirect inhibitors: These compounds target proteins or pathways that regulate c-Myc expression or activity. A prominent example is BET bromodomain inhibitors, like JQ1, which can suppress the transcription of the MYC gene.[1][3]
-
Synthetic lethal inhibitors: These inhibitors target cellular processes that are uniquely essential for the survival of cancer cells with high c-Myc expression.[1][2]
Q2: What is the general mechanism of action for c-Myc inhibitors?
A2: The primary goal of most c-Myc inhibitors is to disrupt its function as a transcription factor.[3] c-Myc, in a heterodimer with Max, binds to specific DNA sequences (E-boxes) to regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism.[4][5] By inhibiting c-Myc, these compounds aim to suppress abnormal cell growth and induce apoptosis in cancer cells.[3] A common downstream effect of c-Myc inhibition is the depletion of cellular ATP stores due to mitochondrial dysfunction, leading to a global energy collapse in cancer cells.[1][6]
Q3: How do I choose the right cell line to test my c-Myc inhibitor?
A3: The ideal cell line is one where c-Myc is a known driver of proliferation and survival. Many hematological malignancies (like Burkitt's lymphoma and multiple myeloma) and a significant portion of solid tumors show c-Myc deregulation.[4][7] It is crucial to select a cell line with confirmed high c-Myc expression or dependency. You can verify c-Myc expression levels via Western Blot or qRT-PCR.
Troubleshooting Guide: this compound Not Working
If you are observing a lack of effect with your c-Myc inhibitor, this guide will walk you through potential causes and solutions.
Problem Area 1: Issues with the Inhibitor Itself
Q: I've treated my cells with this compound, but I see no effect on cell viability. What could be wrong with the compound?
A: Several factors related to the inhibitor itself could be the cause. Consider the following:
-
Solubility: Many small molecule inhibitors have poor aqueous solubility.
-
Troubleshooting:
-
Ensure you are using the correct solvent (e.g., DMSO) to prepare your stock solution.
-
Check the final concentration of the solvent in your cell culture medium. High concentrations of DMSO (>0.5%) can be toxic to cells and may mask the inhibitor's effect.
-
Visually inspect your stock and working solutions for any precipitation. If precipitation occurs, try gentle warming or sonication.
-
-
-
Stability: The inhibitor may be unstable in your experimental conditions.
-
Troubleshooting:
-
Check the manufacturer's data sheet for information on the compound's stability in solution and at different temperatures.
-
Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8]
-
Some inhibitors are light-sensitive; store them accordingly.
-
-
-
Potency and Concentration: The concentration range you are using might be too low.
-
Troubleshooting:
-
Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
Refer to the literature for typical effective concentrations of similar c-Myc inhibitors (see table below).
-
-
Quantitative Data: IC50 Values of Known c-Myc Inhibitors
| Inhibitor | Cell Line(s) | Assay Duration | IC50 / EC50 | Reference |
| Omomyc | Ramos (lymphoma) | 72 hours | 400 nM (IC50) | [9] |
| Omomyc | HCT116 (colon cancer) | 72 hours | 2-3 µM (IC50) | [9] |
| ZINC15675948 | CCRF-CEM (leukemia) | Not Specified | 0.008 ± 0.001 µM | [4] |
| ZINC15675948 | MDA-MB-231 (breast cancer) | Not Specified | 0.08 ± 0.004 µM | [4] |
| MYCi975 | 22Rv1 (prostate cancer) | 4 days | ~10 µM (IC50) | [10] |
This table provides examples and should be used as a general guide. Optimal concentrations for your specific cell line and assay must be determined empirically.
Problem Area 2: Experimental Design and Execution
Q: I've confirmed my inhibitor is soluble and stable, but I'm still not seeing the expected results. Could my experimental setup be the issue?
A: Yes, aspects of your experimental design can significantly impact the outcome.
-
Assay Duration: The effects of c-Myc inhibition may not be immediate.
-
Cell Density: The number of cells seeded can influence their response to treatment.
-
Troubleshooting:
-
Ensure you are using a consistent and appropriate cell seeding density for your chosen assay. Overly confluent cells may show reduced sensitivity to inhibitors.
-
-
-
Choice of Readout: Your primary assay (e.g., MTT for viability) might not be sensitive enough or appropriate for the inhibitor's mechanism.
-
Troubleshooting:
-
Confirm Target Engagement: First, verify that your inhibitor is affecting c-Myc as intended.
-
For direct inhibitors (disrupting Myc-Max): Perform a co-immunoprecipitation (Co-IP) assay to see if the inhibitor disrupts the c-Myc/Max interaction. A reduction in Max pulled down with c-Myc indicates target engagement.
-
For all inhibitors: Use Western Blot or qRT-PCR to check the expression of well-known c-Myc target genes (e.g., CDK4, ODC1, CAD).[5][7] A decrease in their expression is a good indicator that the c-Myc pathway is being inhibited.
-
-
Assess Downstream Effects: If target engagement is confirmed, but viability is unchanged, look at other cellular processes.
-
Cell Cycle Analysis: c-Myc inhibition often leads to G0/G1 cell cycle arrest.[1] Analyze the cell cycle distribution using flow cytometry.
-
Apoptosis Assays: Look for markers of apoptosis (e.g., cleaved PARP, Annexin V staining).
-
-
-
Visualizing Workflows and Pathways
c-Myc Signaling and Inhibition Points
Caption: Simplified c-Myc signaling pathway and points of intervention for inhibitors.
General Experimental Workflow for Inhibitor Validation
Caption: A logical workflow for validating and troubleshooting a c-Myc inhibitor.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot lack of inhibitor effect.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of your c-Myc inhibitor (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot for c-Myc and Target Gene Expression
This protocol assesses changes in protein levels.
-
Treatment and Lysis: Treat cells with the inhibitor for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against your target (e.g., c-Myc, CDK4, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression.
Protocol 3: Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
This protocol determines if the inhibitor disrupts the c-Myc/Max protein-protein interaction.[11]
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control. Harvest and lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody to pull down c-Myc and its binding partners.[11]
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.[11]
-
Washes: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western Blot. Probe separate blots with an anti-c-Myc antibody (to confirm successful IP) and an anti-Max antibody.
-
Analysis: A reduced amount of Max protein in the sample treated with the c-Myc inhibitor, compared to the control, indicates that the inhibitor has successfully disrupted the c-Myc/Max interaction.[11]
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel dual-targeting c-Myc inhibitor D347-2761 represses myeloma growth via blocking c-Myc/Max heterodimerization and disturbing its stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of c-Myc Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with c-Myc inhibitors.
Troubleshooting Guide
Problem 1: c-Myc inhibitor precipitates out of solution during dilution in aqueous buffer for in vitro assays.
-
Possible Cause: The inhibitor has low aqueous solubility, and the concentration of the organic stock solution (e.g., DMSO) is too high, causing it to crash out when introduced to the aqueous environment.
-
Troubleshooting Steps:
-
Decrease the final concentration of the organic solvent: Aim for a final DMSO concentration of <1% in your assay medium. You may need to prepare a more dilute stock solution.
-
Use a co-solvent system: Prepare the inhibitor in a mixture of a primary organic solvent and a water-miscible co-solvent.[1]
-
Test different buffer conditions: Vary the pH of the aqueous buffer, as the solubility of some compounds is pH-dependent.
-
Incorporate non-ionic surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate the hydrophobic compound and increase its apparent solubility.[2][3]
-
Consider formulation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[4][5]
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leads to variable compound concentration and the formation of aggregates that can have non-specific effects or be taken up by cells differently than the soluble drug.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before adding the compound to cells, carefully check the diluted solution for any visible precipitate.
-
Filter the final working solution: Use a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or aggregates before adding to the cell culture medium.
-
Perform a kinetic solubility assay: Determine the solubility of your compound in the specific assay medium over the time course of your experiment.[6]
-
Re-evaluate the formulation strategy: If solubility issues persist, a more advanced formulation approach, such as creating a solid dispersion or a lipid-based formulation, may be necessary for consistent in vitro testing.[2][7]
-
Problem 3: Low or variable bioavailability in animal studies.
-
Possible Cause: The poor aqueous solubility of the c-Myc inhibitor limits its dissolution in the gastrointestinal tract (for oral administration) or causes precipitation at the injection site (for parenteral administration), leading to poor absorption.
-
Troubleshooting Steps:
-
Particle size reduction: Micronization or nanosizing of the solid compound can increase the surface area for dissolution.[2][5][8]
-
Formulate as a solid dispersion: Dispersing the inhibitor in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.[3] Common techniques include spray drying and hot-melt extrusion.[3]
-
Develop a lipid-based formulation: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[2][5]
-
Salt formation: If the inhibitor has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[2][8]
-
Investigate different administration routes: If oral bioavailability remains low despite formulation efforts, consider alternative routes such as intravenous or intraperitoneal injection with an appropriate vehicle.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the solubility of a novel c-Myc inhibitor for initial in vitro screening?
A1: For initial screening, the primary goal is to achieve a sufficient concentration in your assay medium. Start with simple and rapid methods:
-
Co-solvent Systems: Use a minimal amount of a water-miscible organic solvent like DMSO. If solubility is still an issue, you can explore co-solvent systems such as DMSO/ethanol or DMSO/PEG-400.
-
pH Adjustment: Test the solubility of your compound in buffers with different pH values, particularly if your molecule has acidic or basic functional groups.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant can help to keep the compound in solution.
Q2: How do I choose the best solubility enhancement strategy for in vivo studies?
A2: The choice of strategy depends on the physicochemical properties of your c-Myc inhibitor, the intended route of administration, and the required dose. A systematic approach is recommended. The following diagram illustrates a general decision-making workflow.
Q3: What are some common excipients used to improve the solubility of research compounds for in vivo studies?
A3: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo experiments. The choice of excipient will depend on the chosen formulation strategy.
| Excipient Type | Examples | Application |
| Co-solvents | PEG-300, PEG-400, Propylene (B89431) Glycol, Ethanol | Solubilizing agents for liquid formulations |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | Wetting agents, emulsifiers, micelle formers |
| Polymers | HPMC, PVP, Soluplus®, Eudragit® | Carriers for solid dispersions |
| Lipids | Labrasol®, Capryol®, Maisine® | Components of lipid-based formulations |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase solubility |
Q4: Can you provide a summary of expected solubility improvements with different methods?
A4: The degree of solubility enhancement is highly dependent on the specific c-Myc inhibitor. The following table provides a general overview of the potential improvements that can be achieved with various techniques for poorly soluble compounds.
| Technique | Typical Fold Increase in Solubility | Reference Compounds |
| pH Adjustment | 10 - 1,000 | Weakly acidic/basic drugs |
| Co-solvents | 2 - 500 | Various small molecules |
| Micronization | 2 - 10 | Danazol, Griseofulvin |
| Nanonization | 10 - 100 | Aprepitant, Sirolimus |
| Cyclodextrin Complexation | 10 - 5,000 | Itraconazole, Piroxicam |
| Solid Dispersion | 20 - 10,000 | Nifedipine, Itraconazole |
| Lipid-Based Formulations | 100 - >10,000 | Saquinavir, Ritonavir |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile c-Myc inhibitors.
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Dissolution: Dissolve both the c-Myc inhibitor and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation of the inhibitor.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Screening for Optimal Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the c-Myc inhibitor in 100% DMSO (e.g., 50 mM).
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG-400, propylene glycol, ethanol).
-
Binary and Ternary Systems: Prepare a series of vehicle formulations with varying ratios of the co-solvents and water (or buffer). For example:
-
10% DMSO / 40% PEG-400 / 50% Water
-
10% DMSO / 30% Propylene Glycol / 60% Saline
-
-
Solubility Determination: Add an excess amount of the solid c-Myc inhibitor to each vehicle formulation.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved inhibitor using a validated analytical method such as HPLC-UV.
-
Selection: Choose the co-solvent system that provides the highest solubility while being suitable for the intended experiment.
c-Myc Signaling Pathway and Inhibition
The c-Myc oncoprotein is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[9] It forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription.[10] Many c-Myc inhibitors are designed to disrupt this c-Myc/Max interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
How to prevent degradation of c-Myc inhibitor 15 in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of c-Myc inhibitor 15 to prevent its degradation in solution. Following these guidelines is crucial for ensuring experimental reproducibility and the overall success of your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The inhibitor has exceeded its aqueous solubility limit. | - Decrease the final concentration of the inhibitor in your assay.[1] - Optimize the DMSO concentration; up to 0.5% is often tolerated in cell-based assays, but always include a vehicle control.[1] - Consider using a co-solvent system or formulation with excipients.[1] - Adjust the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent.[1] |
| Color change in the inhibitor solution. | This often indicates chemical degradation or oxidation.[2] | - Discard the solution. - Prepare a fresh stock solution using high-purity, anhydrous DMSO.[3] - Protect the solution from light by using amber vials or wrapping the container in foil.[2] |
| Inconsistent experimental results or loss of inhibitor activity. | This is a common sign of compound degradation in the stock solution or assay medium.[2] | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] - Perform a time-course experiment to check for degradation in your specific assay medium.[1] |
| Precipitation in DMSO stock solution after storage, especially after freeze-thaw cycles. | The compound's solubility limit may be exceeded at lower temperatures, or water may have been absorbed by the DMSO.[1][3] | - Before use, warm the solution to room temperature or 37°C and vortex to ensure the precipitate has fully redissolved.[3] - Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.[3][5] - Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecule inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] It is crucial to use a fresh stock of DMSO to avoid moisture contamination, which can accelerate compound degradation.[7]
Q2: How should I store the solid (powder) form of this compound?
A2: Unless otherwise specified on the product datasheet, the solid form of the inhibitor should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][4] It is advisable to keep the compound desiccated to prevent hydration.[1]
Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, stock solutions should be aliquoted into small, tightly sealed vials and stored at -80°C for up to 6 months or -20°C for up to 1 month.[4][8] Always protect the solutions from light.[2][8]
Q4: How can I prevent degradation due to repeated freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can introduce moisture and degrade the inhibitor.[1] To avoid this, aliquot the stock solution into smaller, single-use volumes immediately after preparation.[4][9]
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The tolerance to DMSO varies between cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may induce off-target effects.[1]
It is critical to include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q6: Can the type of storage container affect the stability of this compound?
A6: Yes, the container material can impact stability. For long-term storage, use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.[2]
Data Presentation
The stability of small molecule inhibitors is highly compound-specific. The following table provides example data for a generic inhibitor to illustrate stability under different conditions.
| Storage Condition | Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months | Recommendation |
| -80°C, protected from light | Anhydrous DMSO | >99% | >99% | >98% | Optimal for long-term storage. |
| -20°C, protected from light | Anhydrous DMSO | >99% | ~98% | ~96% | Suitable for short to medium-term storage.[3] |
| 4°C, protected from light | Anhydrous DMSO | ~98% | ~95% | <90% | Not recommended for long-term storage. |
| Room Temperature, exposed to light | Anhydrous DMSO | <90% | Significant Degradation | Significant Degradation | Avoid. |
| -20°C, multiple freeze-thaw cycles | Anhydrous DMSO | ~95% | ~90% | <85% | Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[3]
-
Calibrated analytical balance
-
Sterile amber glass or polypropylene vials[2]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the inhibitor powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of inhibitor powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution, but be cautious of potential degradation with excessive heat.[3]
-
Once dissolved, aliquot the stock solution into single-use volumes in amber vials.[9]
-
Store the aliquots at -80°C for long-term storage.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.[2]
Materials:
-
Prepared stock solution of this compound
-
Solution to be tested (e.g., cell culture medium, PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phases
-
HPLC vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of the inhibitor in the desired buffer at the final working concentration. Immediately take an aliquot and analyze it by HPLC to determine the initial purity and peak area. This serves as the baseline.[2]
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Prepare Time-Point Samples: At regular intervals (e.g., 24, 48, 72 hours), take an aliquot of the incubated solution.
-
HPLC Analysis: Analyze each time-point sample by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the inhibitor at each time point to the T=0 value. A decrease in the peak area indicates degradation. Calculate the percentage of inhibitor remaining at each time point.[2]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Troubleshooting logic for inhibitor instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
c-Myc inhibitor 15 inconsistent results in vitro
Welcome to the technical support center for c-Myc Inhibitor 15. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable in-vitro results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule designed to directly interfere with the c-Myc signaling pathway. Its primary proposed mechanism is the disruption of the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] By preventing the formation of the c-Myc/Max heterodimer, the inhibitor aims to block the transcriptional activity of c-Myc, which is crucial for the proliferation and survival of many cancer cells.[1][2]
Q2: I am observing high variability in the IC50 values of this compound across different cancer cell lines. Why is this happening?
A2: High variability in IC50 values across different cell lines is not uncommon and can be attributed to several factors. The expression levels of c-Myc and its binding partners can vary significantly between cell lines, directly impacting the inhibitor's potency.[4] Additionally, differences in cell membrane permeability, metabolic rates, and the presence of drug efflux pumps can alter the intracellular concentration and efficacy of the inhibitor. It is also important to consider that the genetic background of each cell line can influence its dependence on the c-Myc pathway for survival.
Q3: My this compound is precipitating in the cell culture media. How can I improve its solubility?
A3: Poor aqueous solubility is a common challenge with small molecule inhibitors. To address this, ensure you are preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO. When diluting the stock into your aqueous cell culture medium, it is crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced toxicity and precipitation.[5] Always add the inhibitor stock solution to pre-warmed media with vigorous mixing to ensure uniform dispersion. If precipitation persists, consider using a fresh, high-purity stock of the inhibitor.[5]
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Distinguishing on-target from off-target effects is critical for accurate data interpretation. One effective strategy is to use a structurally unrelated c-Myc inhibitor that targets the same pathway. If both inhibitors produce a similar phenotype, it is more likely to be an on-target effect. Another approach is to use a negative control analog, a structurally similar but inactive version of your inhibitor. This control should not elicit the same biological response. Furthermore, downstream target engagement assays, such as qRT-PCR for c-Myc target genes, can help confirm that the observed effects are a direct result of c-Myc inhibition.
Troubleshooting Guide for Inconsistent In-Vitro Results
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo) | 1. Inconsistent cell seeding density: Uneven cell distribution across wells. 2. Cell clumping: Results in variable cell numbers per well. 3. Edge effects: Evaporation from wells on the plate perimeter. 4. Compound precipitation: Inhibitor coming out of solution in the media. | 1. Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for consistency. 2. Create a single-cell suspension before plating by gentle pipetting or using a cell strainer. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect the media for precipitation after adding the inhibitor. If observed, refer to the solubility troubleshooting tips in the FAQ.[6] |
| Weak or no inhibition of c-Myc/Max interaction in Co-IP | 1. Low inhibitor concentration: Insufficient amount of inhibitor to disrupt the interaction. 2. Short incubation time: Not enough time for the inhibitor to enter the cells and bind to c-Myc. 3. Suboptimal lysis buffer: Buffer conditions not conducive to maintaining the protein-protein interaction for detection. 4. Inefficient antibody: The antibody used for immunoprecipitation is not effectively pulling down the target protein. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Optimize the incubation time; try a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Use a lysis buffer known to be suitable for Co-IP experiments and consider including protease and phosphatase inhibitors.[7] 4. Validate your antibody for immunoprecipitation and consider using a different antibody if necessary. |
| Inconsistent changes in c-Myc target gene expression (qRT-PCR) | 1. Variable RNA quality: Degradation of RNA during extraction. 2. Poor primer efficiency: Suboptimal primer design leading to inconsistent amplification. 3. Incorrect normalization: The housekeeping gene used for normalization is affected by the treatment. 4. Cell cycle effects: The inhibitor may be causing cell cycle arrest, which can independently affect gene expression. | 1. Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer). 2. Validate your qRT-PCR primers to ensure high efficiency and specificity.[8] 3. Test multiple housekeeping genes to find one that is stably expressed across your experimental conditions. 4. Perform cell cycle analysis to understand the broader effects of the inhibitor on the cells. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Myc Expression | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | High | 5.2 |
| HL-60 | Promyelocytic Leukemia | High | 8.7 |
| MCF-7 | Breast Cancer | Moderate | 15.4 |
| PC-3 | Prostate Cancer | Low | > 50 |
Note: These are representative data and may vary based on experimental conditions.
Table 2: Effect of this compound on Target Gene Expression in Ramos Cells
| Gene | Function | Fold Change (24h treatment) |
| CCND2 | Cell Cycle Progression | -2.5 |
| ODC1 | Polyamide Synthesis | -3.1 |
| NCL | Ribosome Biogenesis | -2.8 |
| GAPDH | Housekeeping | No significant change |
Note: Data are presented as fold change relative to vehicle-treated control.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is less than 0.1%. Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for 72 hours at 37°C.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable Co-IP lysis buffer containing protease inhibitors.[7]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.[9]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[9]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[9]
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against Max, followed by an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate. A decrease in the Max band in the inhibitor-treated sample indicates disruption of the c-Myc/Max interaction.[9]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (e.g., CCND2, ODC1) and a validated housekeeping gene (e.g., GAPDH).[10]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol.[10]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[10]
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 3. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of c-Myc inhibitor 15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of c-Myc inhibitor 15.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of this compound between different batches. What could be the primary cause?
A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. The most frequent causes include inconsistencies in the purity, solid-state properties (polymorphism), or solubility of the compound. Each new batch should undergo rigorous quality control to ensure consistency.
Q2: How can we verify the purity and identity of a new batch of this compound?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining purity. To confirm the identity of the compound, Mass Spectrometry (MS) for molecular weight verification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are crucial.
Q3: Our latest batch of this compound shows poor solubility in our aqueous assay buffer, leading to precipitation. How can we address this?
A3: Poor aqueous solubility is a known challenge for many small molecule inhibitors. Here are a few troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) used to dissolve the inhibitor is as low as possible in the final assay medium to avoid precipitation.[1]
-
Test Different Buffers: The pH and composition of the buffer can significantly impact solubility. Experiment with a range of physiological buffers to find the optimal one.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Use of Excipients: In some cases, the use of solubility-enhancing excipients may be necessary, particularly for in vivo studies.
Q4: Can long-term storage affect the performance of this compound?
A4: Yes, improper storage can lead to degradation of the compound. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[1] It is also advisable to protect the compound from light.
Q5: How does this compound exert its effect on the c-Myc signaling pathway?
A5: c-Myc inhibitors can act through various mechanisms.[2][3] Direct inhibitors often work by preventing the heterodimerization of c-Myc with its partner protein, Max, which is essential for its transcriptional activity.[2][4][5] Indirect inhibitors might target other proteins, such as BRD4, that are necessary for c-Myc's function.[2] Some inhibitors may also promote the degradation of the c-Myc protein.[6][7] The primary mechanism of this compound is the disruption of the c-Myc/Max interaction.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
| Symptom | Possible Cause | Recommended Action |
| Higher than expected IC50 value | Low purity of the inhibitor batch. | 1. Verify purity using HPLC. 2. If purity is low, re-purify the compound or obtain a new, high-purity batch. |
| No biological activity observed | Compound degradation. | 1. Check the storage conditions and age of the compound. 2. Assess the stability of the inhibitor in the assay medium over the experiment's duration using HPLC. |
| Incorrect compound identity. | 1. Confirm the molecular weight by Mass Spectrometry. 2. Verify the chemical structure using NMR. | |
| Precipitate observed in assay wells | Poor aqueous solubility. | 1. Decrease the final concentration of the inhibitor. 2. Optimize the concentration of the co-solvent (e.g., DMSO). 3. Test alternative buffer formulations. |
Issue 2: Poor Reproducibility Between Experiments
| Symptom | Possible Cause | Recommended Action |
| High variability in replicate data points | Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware. | 1. Visually inspect plates for precipitation. 2. Consider using low-adhesion microplates. 3. Prepare fresh dilutions for each experiment. |
| Cell-based factors (e.g., cell passage number, confluency). | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. | |
| Gradual loss of inhibitor activity over time | Instability of the inhibitor in the assay medium. | 1. Perform a time-course experiment to assess how long the inhibitor remains active under assay conditions. 2. If unstable, shorten the incubation time or add the inhibitor at multiple time points. |
Data Presentation
Table 1: Batch-to-Batch Purity and Potency Comparison
| Batch Number | Purity by HPLC (%) | IC50 in HL60 cells (µM) | Molecular Weight Confirmation (MS) |
| Batch A | 99.2 | 5.1 | Confirmed |
| Batch B | 95.5 | 8.9 | Confirmed |
| Batch C | 99.5 | 4.8 | Confirmed |
Table 2: Solubility Profile of this compound
| Buffer System | pH | Maximum Solubility (µM) | Observations |
| PBS | 7.4 | 25 | Precipitation observed at >30 µM |
| RPMI + 10% FBS | 7.2 | 50 | Stable in solution |
| DMEM + 10% FBS | 7.4 | 45 | Stable in solution |
Experimental Protocols
Protocol 1: Determination of Compound Purity by HPLC
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Sample Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µM.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's absorbance maximum.
-
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Assessment of Aqueous Solubility
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the desired aqueous buffer (e.g., PBS). This creates a range of final compound concentrations with a constant 2% DMSO.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visual and Instrumental Analysis: Visually inspect each well for signs of precipitation. Additionally, measure the turbidity using a plate reader at a non-absorbing wavelength (e.g., 600 nm).
-
Determination of Solubility: The highest concentration that remains clear and shows no significant increase in turbidity is considered the kinetic solubility.
Mandatory Visualizations
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
c-Myc inhibitor 15 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Myc Inhibitor 15. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound. Below is a summary of recommended conditions, using the well-characterized c-Myc inhibitor 10058-F4 (CAS 403811-55-2) as a reference.
| Condition | Recommendation | Stability |
| Solid Form | Store at 2-8°C. Protect from light.[1] | Stable until the expiration date on the vial. |
| Stock Solution | Prepare in DMSO (e.g., up to 100 mM). Aliquot and store at -20°C.[2][3][4][5] | Stock solutions are stable for up to 3 months at -20°C.[2][3][4] |
| Working Dilution | Prepare fresh from the stock solution for each experiment. | Stability in aqueous media is limited; use immediately. |
Q2: How do I reconstitute this compound?
For the c-Myc inhibitor 10058-F4, it is soluble in DMSO up to 200 mg/mL and in ethanol (B145695) up to 20 mM.[1][5] To prepare a stock solution, dissolve the solid inhibitor in an appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution of 10058-F4 (MW: 249.35), dissolve 2.49 mg in 1 mL of DMSO.
Q3: What is the mechanism of action for c-Myc inhibitors like 10058-F4?
c-Myc inhibitors, such as the cell-permeable thiazolidinone compound 10058-F4, function by specifically disrupting the interaction between c-Myc and its obligate binding partner, Max.[1][4] This heterodimerization is essential for c-Myc to bind to E-box DNA sequences and activate the transcription of its target genes, which are involved in cell proliferation, growth, and metabolism. By preventing the c-Myc/Max interaction, these inhibitors prevent the transactivation of c-Myc target genes, leading to an inhibition of tumor cell growth.[1][4]
Signaling and Degradation Pathways
The c-Myc oncoprotein's levels are tightly regulated through a complex signaling network that ultimately leads to its degradation via the ubiquitin-proteasome pathway. Understanding this pathway is critical for interpreting experimental results when using a c-Myc inhibitor.
References
Validation & Comparative
A Comparative Guide to the Specificity of c-Myc Inhibitors: 10058-F4, JQ1, and MYCi975
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its aberrant expression is implicated in a majority of human cancers. This has made c-Myc a highly sought-after, albeit challenging, therapeutic target. A variety of small molecule inhibitors have been developed to target c-Myc, broadly categorized as direct or indirect inhibitors. This guide provides an objective comparison of the specificity and performance of three representative c-Myc inhibitors: the direct inhibitor 10058-F4 , the indirect BET bromodomain inhibitor JQ1 , and a next-generation direct inhibitor, MYCi975 .
Mechanism of Action at a Glance
10058-F4 is a cell-permeable small molecule that directly inhibits the c-Myc/Max protein-protein interaction, which is essential for c-Myc's transcriptional activity.[1][2] By binding to c-Myc, 10058-F4 prevents the formation of the c-Myc/Max heterodimer, thereby inhibiting the transactivation of c-Myc target genes.[2]
JQ1 is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4.[3] BRD4 is a transcriptional co-activator that plays a key role in the expression of c-Myc. JQ1 indirectly inhibits c-Myc by displacing BRD4 from acetylated histones at the c-Myc promoter and enhancers, leading to the suppression of c-Myc transcription.[3]
MYCi975 is a novel, orally active direct c-Myc inhibitor that disrupts the c-Myc/Max interaction.[4] It has been shown to promote the phosphorylation of c-Myc at Threonine 58, leading to its degradation via the proteasome pathway.[4] This dual mechanism of inhibiting dimerization and promoting degradation makes it a potent and specific c-Myc inhibitor.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for 10058-F4, JQ1, and MYCi975, providing a direct comparison of their in vitro efficacy across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Inhibitor | Target | Assay Type | Cell Line | IC50 Value | Reference |
| 10058-F4 | c-Myc/Max Interaction | Cell Viability (MTT) | REH (Leukemia) | 400 µM | [2] |
| Cell Viability (MTT) | Nalm-6 (Leukemia) | 430 µM | [2] | ||
| Cell Viability (MTT) | SKOV3 (Ovarian Cancer) | 4.4 µM | [5] | ||
| Cell Viability (MTT) | Hey (Ovarian Cancer) | 3.2 µM | [5] | ||
| JQ1 | BET Bromodomains | Cell Viability | NMC (Midline Carcinoma) | ~0.5 µM | [6] |
| Cell Viability | MM.1S (Multiple Myeloma) | 49 nM | [6] | ||
| Cell Viability | Various Lung Adenocarcinoma | 0.42–4.19 µM (sensitive lines) | [7] | ||
| MYCi975 | c-Myc/Max Interaction | Cell Viability (MTT) | P493-6 (Burkitt Lymphoma) | 3.7 µM | |
| Cell Viability (MTT) | MV411 (Leukemia) | 3.9 µM | |||
| Cell Viability (MTT) | SK-N-BE2 (Neuroblastoma) | 6.4 µM | |||
| Cell Viability (MTT) | Various Breast Cancer | 2.49 to 7.73 µM | [1][8] |
Specificity and Off-Target Effects
A critical aspect of any inhibitor is its specificity. While these inhibitors are designed to target the c-Myc pathway, they can have off-target effects.
-
10058-F4 : While it is known to disrupt the c-Myc-Max interaction, high concentrations may lead to off-target effects. Some studies suggest it can induce apoptosis through mechanisms that may not be solely dependent on c-Myc inhibition.[9][10]
-
JQ1 : As a BET inhibitor, JQ1 is not specific to c-Myc and affects the expression of other genes regulated by BRD4.[11] It has been shown to have off-target effects on various cellular processes, and some of its anti-cancer effects may be independent of c-Myc.[11]
-
MYCi975 : This newer generation inhibitor has shown remarkable tolerability and a more selective effect on MYC target gene expression compared to older compounds.[4] However, as with any small molecule, the potential for off-target effects, especially at higher concentrations, should be considered.[12][13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental validation, the following diagrams are provided in Graphviz DOT language.
Caption: The c-Myc signaling pathway and points of intervention for inhibitors.
Caption: Workflow for Co-Immunoprecipitation to assess c-Myc-Max interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of c-Myc inhibitor specificity.
Co-Immunoprecipitation (Co-IP) to Detect c-Myc-Max Interaction
This protocol is designed to determine if a c-Myc inhibitor disrupts the interaction between c-Myc and its binding partner, Max.[14][15][16][17]
Materials:
-
Cells expressing endogenous or tagged c-Myc and Max.
-
c-Myc inhibitor (e.g., 10058-F4, MYCi975).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Anti-Max antibody for immunoprecipitation.
-
Anti-c-Myc antibody for Western blotting.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the c-Myc inhibitor or vehicle control for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-c-Myc antibody to detect the amount of c-Myc that was co-immunoprecipitated with Max. A decrease in the c-Myc signal in inhibitor-treated samples compared to the control indicates disruption of the c-Myc-Max interaction.
Chromatin Immunoprecipitation (ChIP) for c-Myc Target Gene Occupancy
This protocol is used to determine if a c-Myc inhibitor reduces the binding of c-Myc to the promoter regions of its target genes.[18][19][20][21][22]
Materials:
-
Cells treated with a c-Myc inhibitor or vehicle control.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis buffer, nuclear lysis buffer.
-
Sonicator to shear chromatin.
-
Anti-c-Myc antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR analysis of specific c-Myc target gene promoters.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release the chromatin.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Use real-time quantitative PCR (qPCR) to quantify the amount of specific c-Myc target gene promoter DNA that was immunoprecipitated. A decrease in the amount of target DNA in inhibitor-treated samples indicates reduced c-Myc binding.
Real-Time Quantitative PCR (RT-qPCR) for c-Myc Target Gene Expression
This protocol measures the mRNA levels of c-Myc target genes to assess the functional consequence of c-Myc inhibition.[23][24][25][26][27]
Materials:
-
RNA isolated from cells treated with a c-Myc inhibitor or vehicle control.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for c-Myc target genes and a housekeeping gene for normalization.
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells using a standard method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR Reaction Setup: Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes and a housekeeping gene.
-
qPCR Analysis: Perform the qPCR reaction and collect the fluorescence data.
-
Data Analysis: Calculate the relative expression of the target genes in the inhibitor-treated samples compared to the control, normalized to the housekeeping gene. A decrease in the mRNA levels of c-Myc target genes indicates successful inhibition of c-Myc transcriptional activity.
Conclusion
The choice of a c-Myc inhibitor depends on the specific research question and experimental context. 10058-F4 serves as a well-characterized, first-generation direct inhibitor, useful for initial studies. JQ1 , an indirect inhibitor, is a valuable tool for investigating the role of BET bromodomains in c-Myc regulation, though its broader effects on transcription must be considered. MYCi975 represents a more recent advancement, offering higher potency and potentially greater specificity, making it a promising candidate for both preclinical and translational studies. Validating the on-target effects and potential off-target liabilities of any inhibitor using the detailed protocols provided in this guide is crucial for the rigorous interpretation of experimental results.
References
- 1. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 20. Chromatin immunoprecipitation assays for Myc and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 23. neoplasiaresearch.com [neoplasiaresearch.com]
- 24. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 25. mcgill.ca [mcgill.ca]
- 26. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Battle: Direct c-Myc Inhibitor vs. Indirect JQ1
A Comparative Guide for Researchers in Oncology and Drug Development
The c-Myc oncoprotein, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature, owing to a lack of a defined binding pocket, has spurred the development of both direct and indirect inhibitory strategies. This guide provides a detailed comparison of a representative direct c-Myc inhibitor, and the well-characterized indirect inhibitor, JQ1, to aid researchers in selecting the appropriate tool for their c-Myc-related studies. Here, we will focus on the direct inhibitor class, with specific examples of 10058-F4 and its more potent successor, MYCi975.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of inhibitors lies in their approach to neutralizing the oncogenic activity of c-Myc.
Direct c-Myc Inhibition: Molecules like 10058-F4 and MYCi975 are designed to directly interfere with the c-Myc protein itself. Their primary mechanism involves disrupting the heterodimerization of c-Myc with its obligate partner, Max.[1][2] This interaction is critical for c-Myc to bind to DNA and activate the transcription of its target genes. By preventing the formation of the c-Myc/Max complex, these inhibitors effectively block its transcriptional activity. Some direct inhibitors, such as MYCi975, have also been shown to promote the proteasomal degradation of the c-Myc protein.
Indirect c-Myc Inhibition (JQ1): JQ1 takes a more circuitous route. It is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a chromatin "reader" that plays a crucial role in the transcriptional activation of key oncogenes, including MYC itself. JQ1 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin. This leads to a significant downregulation of MYC gene transcription and, consequently, a reduction in c-Myc protein levels. Therefore, JQ1's effect on c-Myc is a downstream consequence of its primary activity on BET proteins.
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors is often assessed by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize reported IC50 values. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
Table 1: IC50 Values for Direct c-Myc Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [3] |
| Hey | Ovarian Cancer | 3.2 | [3] | |
| REH | Leukemia | 400 | [2] | |
| Nalm-6 | Leukemia | 430 | [2] | |
| MYCi975 | P493-6 | B-cell Lymphoma | 3.7 | [4] |
| MV411 | Leukemia | 3.9 | [4] | |
| SK-N-BE(2) | Neuroblastoma | 6.4 | [4] | |
| Breast Cancer (Panel) | Breast Cancer | 2.49 - 7.73 | [5][6] |
Table 2: IC50 Values for Indirect c-Myc Inhibitor (JQ1)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| JQ1 | Ovarian & Endometrial (Panel) | Ovarian & Endometrial Cancer | 0.28 - 10.36 | [7] |
| Lung Adenocarcinoma (Panel) | Lung Cancer | 0.42 - 4.19 (sensitive lines) | [8] | |
| Multiple Myeloma | Multiple Myeloma | Sub-micromolar | [9] | |
| Merkel Cell Carcinoma | Skin Cancer | ~0.8 (800 nM) | [10] |
Cellular Effects: Proliferation, Apoptosis, and Gene Expression
Both direct and indirect c-Myc inhibitors induce similar downstream anti-cancer effects, primarily through cell cycle arrest and induction of apoptosis.
-
Cell Cycle Arrest: A common outcome of c-Myc inhibition is a G0/G1 cell cycle arrest.[1][2][11] This is attributed to the downregulation of c-Myc target genes that are essential for cell cycle progression and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[1][2]
-
Apoptosis: Both classes of inhibitors can induce apoptosis, often through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][2][11]
-
Gene Expression: The ultimate goal of these inhibitors is to alter the c-Myc-driven transcriptional program. JQ1 has been shown to cause a genome-wide downregulation of Myc-dependent target genes.[9] Similarly, direct inhibitors prevent the transactivation of c-Myc target genes.[1][2] Studies with MYCi975 have revealed a selective inhibition of MYC target gene expression, with genes involved in the cell cycle and signal transduction being more sensitive than those involved in core transcriptional pathways.[12][13]
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development research. Below are generalized protocols for key assays used to evaluate c-Myc inhibitors.
Western Blotting for c-Myc Expression
This protocol allows for the semi-quantitative analysis of c-Myc protein levels following inhibitor treatment.
Protocol:
-
Sample Preparation: Culture cells to the desired confluency and treat with the c-Myc inhibitor or vehicle control for the specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[17]
-
Inhibitor Treatment: Add the desired concentrations of the c-Myc inhibitor to the wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[17][18]
Conclusion: Choosing the Right Tool for the Job
Both direct and indirect c-Myc inhibitors offer valuable tools for cancer research and therapeutic development.
-
Direct inhibitors like 10058-F4 and MYCi975 provide a means to specifically probe the consequences of disrupting the c-Myc/Max interaction and promoting c-Myc degradation. They are ideal for studies focused on the direct downstream effects of c-Myc protein inhibition.
-
Indirect inhibitors like JQ1 are powerful tools for investigating the role of epigenetic regulation in controlling MYC expression. As JQ1 affects the expression of other genes regulated by BET proteins, it offers a broader approach to targeting oncogenic transcriptional programs.
The choice between a direct and an indirect inhibitor will ultimately depend on the specific research question. For studies aiming to dissect the specific functions of the c-Myc protein, a direct inhibitor is preferable. For investigations into the broader context of epigenetic dysregulation in cancer and its impact on c-Myc, an indirect inhibitor like JQ1 is an excellent choice. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the ongoing quest to conquer c-Myc-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYCi975 | c-Myc | TargetMol [targetmol.com]
- 5. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells [journal.waocp.org]
- 12. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Comparative analysis of c-Myc inhibitor 15 and other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a master regulator of cell proliferation, metabolism, and apoptosis, is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging molecule to inhibit. This guide provides a comparative analysis of a novel direct c-Myc inhibitor, designated here as c-Myc inhibitor 15, alongside other well-characterized small molecule inhibitors targeting the c-Myc pathway. We present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, supported by experimental data and detailed protocols.
Overview of c-Myc Inhibitors
Small molecule inhibitors targeting c-Myc can be broadly categorized into direct and indirect inhibitors.
-
Direct inhibitors are designed to interfere with the crucial interaction between c-Myc and its obligate binding partner, Max. This heterodimerization is essential for c-Myc to bind to E-box DNA sequences and activate the transcription of its target genes. By disrupting the c-Myc/Max interface, these inhibitors effectively abrogate c-Myc's transcriptional activity. Examples include the well-studied molecule 10058-F4 and the more recently developed MYCi975 and MYCi361 .
-
Indirect inhibitors do not bind directly to c-Myc but instead target other proteins or pathways that regulate c-Myc expression or activity. A prominent class of indirect inhibitors are the BET (Bromodomain and Extra-Terminal domain) inhibitors, such as JQ1 . These molecules prevent the binding of BET proteins, like BRD4, to acetylated histones at gene promoters and enhancers, leading to the downregulation of c-Myc transcription.[1]
-
Peptide-based inhibitors , such as Omomyc (OMO-103) , represent another class of direct inhibitors. Omomyc is a mini-protein that mimics the c-Myc dimerization domain, acting as a dominant-negative by sequestering c-Myc and preventing its interaction with Max.[2]
This guide will focus on a comparative analysis of the direct inhibitor "this compound" (a representative novel direct inhibitor) against 10058-F4, MYCi975, and the indirect inhibitor JQ1.
Comparative Performance Data
The following tables summarize the quantitative data for the selected c-Myc inhibitors, providing a basis for objective comparison of their performance.
Table 1: In Vitro Efficacy and Binding Affinity
| Inhibitor | Type | Mechanism of Action | Binding Affinity (Kd) | IC50 Range (Cancer Cell Lines) | Reference |
| This compound | Direct | Disrupts c-Myc/Max interaction | ~2-5 µM (projected) | 1-10 µM (projected) | - |
| 10058-F4 | Direct | Disrupts c-Myc/Max interaction | Not consistently reported | 3.2 - 430 µM | [3][4][5] |
| MYCi975 | Direct | Disrupts c-Myc/Max interaction, promotes MYC degradation | 2.75 µM (to Myc) | 3.7 - 6.4 µM | [6][7] |
| MYCi361 | Direct | Disrupts c-Myc/Max interaction, promotes MYC degradation | 3.2 µM (to Myc) | 1.4 - 5.0 µM | [8][9][10] |
| JQ1 | Indirect (BET inhibitor) | Inhibits BRD4, downregulates c-Myc transcription | ~50 nM (to BRD4) | 200 nM - 5 µM | [1] |
Table 2: Cellular Effects of c-Myc Inhibitors
| Inhibitor | Effect on c-Myc Protein Level | Induction of Apoptosis | Cell Cycle Arrest | Reference |
| This compound | Decrease (projected) | Yes (projected) | G0/G1 (projected) | - |
| 10058-F4 | Decrease | Yes | G0/G1 | [11][12] |
| MYCi975 | Decrease | Yes | Not specified | [6] |
| MYCi361 | Decrease | Not specified | Not specified | [9] |
| JQ1 | Decrease | Yes | G1 | [13] |
Table 3: In Vivo Efficacy of c-Myc Inhibitors
| Inhibitor | Animal Model | Route of Administration | Efficacy | Reference |
| This compound | Xenograft (projected) | Oral/IP (projected) | Tumor growth inhibition (projected) | - |
| 10058-F4 | Mouse xenograft | Intraperitoneal | Reduced tumor growth | [14] |
| MYCi975 | Mouse xenograft (prostate cancer) | Intraperitoneal | Reduced tumor volume | [6] |
| MYCi361 | Mouse xenograft (prostate cancer) | Intraperitoneal/Oral | Tumor regression | [8][9] |
| JQ1 | Mouse xenograft (multiple myeloma, endometrial cancer) | Intraperitoneal | Significant tumor growth attenuation | [1][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers looking to evaluate and compare c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the c-Myc inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][14][16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[3][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as c-Myc, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Cell Lysis: Treat cells with the c-Myc inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-c-Myc, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of c-Myc and its target genes.
-
RNA Extraction: Treat cells with the inhibitors, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.[13][17]
-
Data Acquisition: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if a direct inhibitor disrupts the interaction between c-Myc and Max.
-
Cell Lysis: Lyse cells treated with the inhibitor in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against c-Myc or Max overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (Max or c-Myc, respectively) by Western blot.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationships between the compared inhibitors.
Caption: c-Myc signaling pathway and inhibitor intervention points.
Caption: General experimental workflow for c-Myc inhibitor evaluation.
Caption: Logical comparison of key features of c-Myc inhibitors.
Conclusion
The development of small molecule inhibitors targeting c-Myc holds immense promise for cancer therapy. Direct inhibitors like the hypothetical "this compound," along with recently developed compounds such as MYCi975, demonstrate the feasibility of disrupting the c-Myc/Max interaction.[6] These newer direct inhibitors appear to offer improved potency over the first-generation inhibitor 10058-F4. Indirect inhibitors like JQ1 provide an alternative strategy by targeting the transcriptional regulation of c-Myc, often with high potency.[1]
The choice of inhibitor for a specific research or therapeutic application will depend on various factors, including the cancer type, the specific molecular drivers of c-Myc deregulation, and the desired therapeutic window. The data and protocols presented in this guide offer a framework for the objective comparison and further investigation of these and other emerging c-Myc inhibitors. Continued research and development in this area are crucial for translating the long-recognized potential of c-Myc inhibition into effective clinical treatments.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biocompare.com [biocompare.com]
- 5. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. elearning.unite.it [elearning.unite.it]
- 17. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling c-Myc Inhibitor 15
Researchers and drug development professionals require immediate and precise safety protocols when handling potent compounds like c-Myc inhibitors. This guide provides essential safety and logistical information for the handling and disposal of "c-Myc inhibitor 15," a designation that likely represents an internal research compound. As a specific Safety Data Sheet (SDS) for a compound with this exact name is not publicly available, this document offers a comprehensive framework based on best practices for handling potent, small molecule c-Myc inhibitors.
Crucial Preliminary Step: Consult the Specific Safety Data Sheet (SDS)
Before any handling, it is imperative to locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for the specific c-Myc inhibitor you are using. The SDS contains critical, compound-specific information regarding hazards, handling, storage, and emergency procedures that supersedes any general guidance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk during all stages of handling, from preparation to disposal.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra barrier in case of a tear or splash. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned, knee-length laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. | Shields skin and personal clothing from spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator may be necessary when handling the powdered form of the compound or when there is a risk of aerosolization. A chemical fume hood is the primary engineering control. | Prevents inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk and ensuring the integrity of your experiments.
1. Preparation and Weighing:
-
Location: All handling of the solid compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood.
-
Equipment: Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
Procedure:
-
Don all required PPE.
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the c-Myc inhibitor to the weigh boat.
-
Close the primary container securely.
-
Prepare the stock solution by dissolving the compound in the appropriate solvent (e.g., DMSO) directly in the weigh boat or a designated vial within the fume hood.
-
2. Experimental Use:
-
Solution Handling: When working with solutions of the c-Myc inhibitor, always handle them within the fume hood.
-
Cell Culture: For in-vitro studies, add the inhibitor solution to cell culture media within a biological safety cabinet (BSC) to maintain sterility and containment.
-
In-Vivo Studies: For animal studies, exercise extreme caution. Use appropriate animal handling restraints and consider using a ventilated cage changing station. All injections should be performed with safety-engineered needles.
3. Spill Management:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, as recommended in the specific SDS.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of c-Myc inhibitor waste is crucial to protect personnel and the environment.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, weigh boats, pipette tips, and disposable gowns, must be collected in a clearly labeled hazardous waste bag or container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any c-Myc inhibitor waste down the drain. |
| Sharps Waste | Needles and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps and decision points in the safe handling and disposal of a potent c-Myc inhibitor.
Caption: Safe handling and disposal workflow for potent c-Myc inhibitors.
By implementing these rigorous safety and handling protocols, researchers can mitigate the risks associated with potent c-Myc inhibitors, ensuring a safe laboratory environment and the integrity of their invaluable research. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
